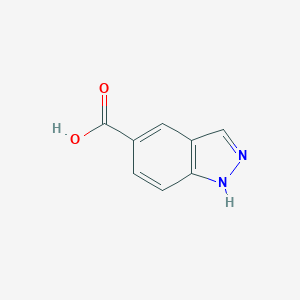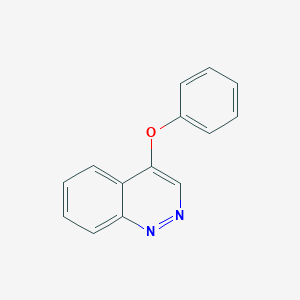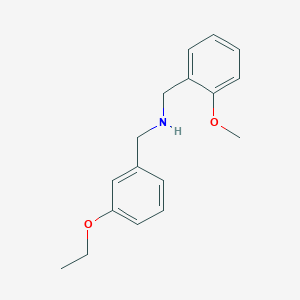
(Cinnamylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cinnamylamino)acetic acid, also known as CAAA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of cinnamic acid derivatives and has been found to possess various biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of (Cinnamylamino)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (Cinnamylamino)acetic acid has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in inflammation and immune response. (Cinnamylamino)acetic acid also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(Cinnamylamino)acetic acid has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. (Cinnamylamino)acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function in cells. Additionally, (Cinnamylamino)acetic acid has been found to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.
実験室実験の利点と制限
One advantage of using (Cinnamylamino)acetic acid in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. However, one limitation is that (Cinnamylamino)acetic acid may have off-target effects on other signaling pathways in the body, which could complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on (Cinnamylamino)acetic acid. One area of interest is the development of (Cinnamylamino)acetic acid-based drugs for the treatment of inflammation, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms underlying the effects of (Cinnamylamino)acetic acid, which could lead to the discovery of new signaling pathways and drug targets. Finally, further studies are needed to determine the safety and efficacy of (Cinnamylamino)acetic acid in humans, which could pave the way for clinical trials in the future.
合成法
The synthesis of (Cinnamylamino)acetic acid can be achieved through various methods, including the reaction of cinnamic acid with glycine ethyl ester, followed by hydrogenation and hydrolysis. Another method involves the reaction of cinnamic acid with ethylenediamine, followed by reduction and hydrolysis. Both methods result in the formation of (Cinnamylamino)acetic acid, which can be purified through crystallization or chromatography.
科学的研究の応用
The potential therapeutic applications of (Cinnamylamino)acetic acid have been studied extensively in recent years. One study showed that (Cinnamylamino)acetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that (Cinnamylamino)acetic acid has anti-cancer properties by inducing apoptosis in cancer cells. (Cinnamylamino)acetic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
(Cinnamylamino)acetic acid |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
2-[[(E)-3-phenylprop-2-enyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-12-8-4-7-10-5-2-1-3-6-10/h1-7,12H,8-9H2,(H,13,14)/b7-4+ |
InChIキー |
YSBURYLCYVEEJH-QPJJXVBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CNCC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CCNCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CCNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)


![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)



![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
